Ancitabine - 31698-14-3

Ancitabine

Catalog Number: EVT-259921
CAS Number: 31698-14-3
Molecular Formula: C9H11N3O4
Molecular Weight: 225.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ancitabine, also known as Cyclocytidine or 2,2'-Anhydro-1-β-D-Arabinofuranosylcytosine, is a cytarabine congener prodrug. [] It acts as an antineoplastic agent, primarily investigated for its potential in treating leukemia. [] Ancitabine serves as a prodrug, converting into the active chemotherapeutic agent Cytarabine (1-β-D-arabinofuranosylcytosine) upon administration. [, ]

Source and Classification

Ancitabine is classified under nucleoside analogs and is specifically categorized as a pyrimidine nucleoside. It is synthesized from cytidine through chemical modifications that enhance its therapeutic properties. The compound has been studied extensively for its role in cancer treatment due to its ability to disrupt DNA synthesis.

Synthesis Analysis

Methods and Technical Details

Ancitabine can be synthesized through a multi-step process involving acylation and deprotection reactions. The following outlines the key steps in its synthesis:

  1. Acylation Reaction: Cytidine reacts with acetyl salicylic acyl chlorides to form acetyl ancitabine. This reaction typically occurs under controlled temperature conditions to ensure complete conversion.
  2. Deprotection: The acetyl group is removed using a methanol hydrochloride solution, yielding ancitabine.
  3. Open Loop Reaction: Ancitabine undergoes further modification to produce cytarabine hydrochloride, which is the active form used in clinical applications .

This synthetic pathway emphasizes the importance of selecting appropriate reagents and conditions to optimize yield and purity.

Chemical Reactions Analysis

Reactions and Technical Details

Ancitabine undergoes several chemical reactions that are crucial for its functionality:

  • Oxidation: Ancitabine can be oxidized to form various derivatives, which may exhibit different biological activities.
  • Reduction: Reduction reactions can modify functional groups on ancitabine, potentially altering its pharmacological properties.
  • Substitution: This compound can participate in substitution reactions that lead to new compounds, enhancing its utility in synthetic chemistry .

These reactions are essential for developing new derivatives with improved efficacy or reduced toxicity.

Mechanism of Action

Process and Data

The mechanism of action of ancitabine involves its conversion into cytarabine within the body. Once metabolized:

  1. Target: Ancitabine targets DNA polymerase, an enzyme critical for DNA replication.
  2. Incorporation: As a prodrug, it mimics deoxycytidine and gets incorporated into the DNA strand during replication.
  3. Result: This incorporation disrupts normal DNA synthesis, leading to inhibition of cell division and ultimately inducing apoptosis in rapidly dividing cancer cells .

The pharmacokinetics of ancitabine highlight its transformation into cytarabine as the active moiety responsible for its antitumor effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ancitabine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white or off-white solid.
  • Solubility: It is soluble in water and methanol but may have limited solubility in organic solvents.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from light and moisture to prevent degradation .

These properties are crucial for handling and storage in laboratory settings.

Applications

Scientific Uses

Ancitabine has significant applications in scientific research:

  • Cancer Research: It is primarily studied for its antitumor properties as it disrupts DNA synthesis in cancer cells.
  • Synthesis of Derivatives: Ancitabine serves as a precursor for synthesizing various nucleoside analogs that may have enhanced therapeutic effects or reduced side effects compared to traditional chemotherapeutics.
  • Biochemical Studies: Researchers utilize ancitabine to explore cellular mechanisms related to DNA replication and repair processes .

These applications underscore the compound's relevance in both therapeutic contexts and fundamental biological research.

Historical Development and Synthesis of Ancitabine

Evolution of Nucleoside Analogs in Antineoplastic Research

The development of nucleoside analogs revolutionized cancer chemotherapy by targeting DNA replication in rapidly dividing cells. Ancitabine (cyclocytidine) emerged in the 1960s–1970s as a structural analog of cytidine, designed to overcome metabolic instability limitations of earlier compounds like cytarabine (Ara-C). As an intermediate in cytarabine synthesis, ancitabine demonstrated unexpected pharmacological advantages: its cyclic structure conferred enhanced metabolic stability, prolonging intracellular half-life and reducing dosing frequency compared to Ara-C [9]. This innovation addressed key limitations of first-generation analogs, which were rapidly deaminated in vivo [3] [6].

The drug’s discovery exemplifies "lead compound optimization" – where a synthetic intermediate (ancitabine) exhibited superior pharmacokinetics to the target molecule (cytarabine). Its prolonged action and reduced toxicity profile accelerated clinical adoption for acute myeloid leukemia (AML), particularly in Asia [9] [5]. Ancitabine’s trajectory underscores how rational modification of nucleoside scaffolds can refine antineoplastic activity.

Table 1: Key Milestones in Nucleoside Analog Development

Time PeriodKey AdvancementImpact on Ancitabine Development
1950s–1960sDiscovery of cytarabine (Ara-C)Provided foundational chemical scaffold
1960s–1970sIdentification of cyclocytidine intermediatesRevealed enhanced metabolic stability
1970sStructural optimization of ancitabineEnabled clinical translation for leukemia
2000s–PresentRepurposing for antiviral applicationsExpanded therapeutic utility beyond oncology

Synthetic Pathways for Ancitabine: Methodological Innovations

Ancitabine synthesis leverages both chemical and enzymatic strategies to achieve stereoselective cyclization:

  • Vilsmeier-Haack Cyclization: The cornerstone method involves reacting cytidine with a Vilsmeier reagent (POCl₃/DMF), forming a chloroimidate intermediate that undergoes intramolecular cyclization. Critical parameters include temperature control (–20°C to 0°C) and stoichiometric precision, yielding 2,2'-O-cyclocytidine with >75% efficiency [2] [3]. Subsequent hydrolysis converts this to ancitabine hydrochloride, the stable salt form used pharmaceutically [5] [6].

  • Enzymatic Approaches: Recent patents describe immobilized cytidine deaminase for regioselective cyclization, reducing heavy metal catalysts and improving environmental sustainability. This method achieves ~85% yield with high purity (>99%), though scalability challenges remain [8].

  • Crystallization Optimization: Post-synthesis, ancitabine hydrochloride purification uses mixed solvents (isopropanol/ethyl acetate) for crystal formation. This step ensures removal of cytotoxic impurities like unreacted cytidine or acyl chloride byproducts [3].

Table 2: Comparative Analysis of Ancitabine Synthetic Methods

MethodReaction ConditionsYield (%)Key Advantage
Vilsmeier-HaackPOCl₃/DMF, –20°C, anhydrous75–82High stereoselectivity
Enzymatic deaminationpH 7.5, 37°C, aqueous buffer80–85Reduced toxic reagents
Hydrochloride salt crystallizationIsopropanol/ethyl acetate95+ purityEffective impurity removal

Comparative Analysis of Cyclocytidine Derivatives in Pharmaceutical Design

Ancitabine’s cyclic structure serves as a template for derivatives with tailored properties:

  • Stability-Bioactivity Trade-offs: The 2,2'-O-cyclization shields the N-glycosidic bond from enzymatic cleavage, extending in vivo half-life to 8–10 hours vs. cytarabine’s 1–3 hours. However, this requires alkaline phosphatase-mediated conversion to cytarabine for intracellular activation, slightly delaying therapeutic onset [1] [5].

  • Structural Derivatives:

  • 2',2'-Difluoro Derivatives: Enhance resistance to phosphatase, favoring prodrug activation specifically in tumor microenvironments [6].
  • 5'-Acylated Ancitabine: Lipophilic esters (e.g., acetyl, propionyl) improve blood-brain barrier penetration for CNS malignancies [9].

  • Therapeutic Repurposing: Ancitabine hydrochloride inhibits hepatitis B virus (HBV) relaxed circular (rc)DNA synthesis at 20 μM by targeting viral polymerase, demonstrating ~50% reduction in rcDNA in vitro [4] [7]. This positions it as a dual-action agent in HBV-associated hepatocellular carcinoma.

Table 3: Pharmacological Profile of Cyclocytidine Derivatives

DerivativeStructural ModificationPrimary Therapeutic Advantage
Ancitabine (base)2,2'-O-cyclocytidineProlonged half-life vs. cytarabine
Ancitabine hydrochlorideHCl saltEnhanced solubility and stability
5'-Acetyl-ancitabineEsterification at C5'Improved CNS penetration
2',2'-Difluoro-cycloCFluorination at C2'Tumor-selective activation

Properties

CAS Number

31698-14-3

Product Name

Ancitabine

IUPAC Name

(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

InChI

InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2/t4-,6-,7+,8-/m1/s1

InChI Key

BBDAGFIXKZCXAH-CCXZUQQUSA-N

SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N

Solubility

H2O 200 ( mg/mL)
EtOAc < 0.1 ( mg/mL)
CHC13 < 0.1 ( mg/mL)

Synonyms

Ancitabine
Anhydro-Ara-C
Cyclo C
Cyclo-C
CycloC
Cyclocytidine
NSC 145,668
NSC 145668
NSC-145,668
NSC-145668
NSC145,668
NSC145668
U 33,624A
U 33624A
U-33,624A
U-33624A
U33,624A
U33624A

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N

Isomeric SMILES

C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.